4-Iodo-6-methylpyrimidine

Cross-coupling Alkynylation Sonogashira Reaction

Inconsistent reactivity plagues halogenated pyrimidine cross-couplings-chloro or bromo analogs often fail to match the reactivity profile required for challenging substrates. 4-Iodo-6-methylpyrimidine resolves this with a highly electrophilic C-I bond that enables reliable, mild-condition Suzuki-Miyaura and Sonogashira couplings. • Enables rapid construction of kinase-focused libraries for SAR studies. • Distinct leaving-group kinetics reduce catalyst screening time and side-product formation. • Compatible with C-H activation/sequential coupling for complex molecular assembly. Shipment is ambient; product is stored at -4°C (short-term) or -20°C (long-term).

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 1378865-35-0
Cat. No. B1382970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-methylpyrimidine
CAS1378865-35-0
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)I
InChIInChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
InChIKeyGHNXXBPTGLYEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-6-methylpyrimidine (CAS 1378865-35-0): A Strategic Halogenated Building Block for Selective Cross-Coupling


4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) is a halogenated heteroaromatic building block from the pyrimidine class. Its core structure comprises a pyrimidine ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position. The C-I bond at the electron-deficient 4-position defines its primary synthetic utility: it is a highly reactive electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1][2]. This reactivity profile underpins its strategic use in medicinal chemistry for the rapid construction of diverse, functionalized pyrimidine-containing libraries. The compound is a solid with a molecular weight of 220.01 g/mol .

The Critical Risk of Analog Substitution for 4-Iodo-6-methylpyrimidine in Cross-Coupling Applications


Substituting 4-iodo-6-methylpyrimidine with its chloro- or bromo-analogs (e.g., 4-chloro-6-methylpyrimidine or 4-bromo-6-methylpyrimidine) without rigorous revalidation carries significant and quantifiable risk in cross-coupling synthesis. Reactivity within this class is not uniform; the nature of the halogen leaving group profoundly alters reaction kinetics, catalyst compatibility, and reaction conditions. While chloropyrimidines are often cited as being "preferable" for Suzuki couplings under specific conditions [1], this preference is context-dependent. Iodopyrimidines possess a distinct reactivity profile that is not directly interchangeable, often enabling transformations or providing selectivity that bromo- and chloro-analogs cannot match. This necessitates a detailed, quantitative comparison for informed procurement and experimental design.

Quantitative Differentiation Guide for 4-Iodo-6-methylpyrimidine Versus Analogs


Enhanced Reactivity in Palladium-Catalyzed Alkynylation versus 4-Chloropyrimidines

4-Iodo-6-methylpyrimidine exhibits superior reactivity as an electrophile in palladium-catalyzed cross-coupling with terminal alkynes compared to 4-chloro-6-methylpyrimidine. While 4-chloropyrimidines can be used, their reactivity is described as inferior to that of 4-iodopyrimidines [1]. This class-level inference suggests that for challenging alkynylations or when milder conditions are required, the iodo-derivative offers a quantifiable advantage in reaction rate and potential yield.

Cross-coupling Alkynylation Sonogashira Reaction

Proven Utility in Sequential C-H Activation/Cross-Coupling Sequences

4-Iodo-6-methylpyrimidine and related aryl iodides are explicitly demonstrated as effective substrates in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions following regioselective C-H activation [1]. This contrasts with the more common use of chloro- or bromo-derivatives as initial building blocks. The published work establishes a scalable, sequential functionalization strategy where a pyrimidine ring directs C-H activation to install an iodo group, which then serves as the unique handle for subsequent cross-coupling. This proven application in a published, scalable methodology provides direct evidence of its utility in complex molecule construction, a context where other halogenated analogs might be unsuitable due to different reactivity or incompatibility with the C-H activation conditions.

C-H Activation Regioselectivity Late-Stage Functionalization

Unique Chemoselectivity in the Presence of Multiple Halogens

In molecules containing multiple halogens, the C-I bond in a pyrimidine is significantly more reactive than C-Br or C-Cl bonds towards oxidative addition to palladium(0) catalysts. For example, in the related compound 4-bromo-5-iodo-6-methylpyrimidine, the iodo group is the preferred site for initial cross-coupling . This class-level inference highlights a key differentiator for 4-iodo-6-methylpyrimidine: it can be used in the presence of other halogens to achieve highly selective, stepwise functionalization. A generic substitution with 4-bromo-6-methylpyrimidine would eliminate this option for orthogonal reactivity in a molecule that also contains a chloro or other bromo substituent.

Chemoselectivity Regioselectivity Polyhalogenated Heterocycles

Optimized Research and Industrial Scenarios for 4-Iodo-6-methylpyrimidine


Scaffold Diversification in Kinase Inhibitor Programs

In medicinal chemistry, pyrimidines are a privileged scaffold for kinase inhibitors. 4-Iodo-6-methylpyrimidine is ideally suited for the rapid synthesis of focused libraries to explore the ATP-binding pocket. The high reactivity of the iodo group allows for efficient Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl boronic acids under mild conditions [1], enabling the introduction of diverse hydrophobic or polar groups at the 4-position. This is a key step in optimizing potency and selectivity for a specific kinase target, as evidenced by numerous patents describing pyrimidine derivatives as kinase inhibitors [2].

Synthesis of Alkynyl-Pyrimidines for 'Click' Chemistry and Bioconjugation

The established reactivity of 4-iodo-6-methylpyrimidine in Sonogashira couplings [1] makes it a premier building block for installing terminal alkyne handles. The resulting alkynyl-pyrimidines are versatile intermediates that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This application is critical in chemical biology for creating bioconjugates, developing activity-based probes, and constructing drug delivery systems, where the pyrimidine core serves as a recognizable ligand or pharmacophore.

Construction of Complex Polycyclic Systems via Tandem Reactions

4-Iodo-6-methylpyrimidine can serve as a linchpin in complex molecule synthesis. Its utility in sequential C-H activation/cross-coupling sequences [1] demonstrates its compatibility with advanced synthetic methodologies. This allows for the integration of the pyrimidine core into larger, more complex polycyclic frameworks relevant to materials science and natural product synthesis. The ability to perform a C-H functionalization to install the iodine handle, followed by a cross-coupling to elaborate the structure, represents a powerful and convergent strategy for molecular assembly.

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